6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-benzoyl-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)17(20)14(10-18-15)16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,20) |
InChI Key |
PGYWTYJTVBWCLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Synthesis
Three-Component Domino Reaction
This method, detailed in ACS Omega (2018) and ACS Omega (2019), involves a domino process combining benzoylacetic acid ethyl ester , triethyl orthoformate , and 3-methoxyaniline under solvent-free conditions at 130°C, followed by cyclization in diphenyl ether.
Procedure:
- Reagents :
- Benzoylacetic acid ethyl ester (2.0 mmol)
- Triethyl orthoformate (2.25 mmol)
- 3-Methoxyaniline (2.0 mmol)
- Conditions :
- Heated at 130°C for 24 hours in a sealed tube.
- Cyclization via reflux in diphenyl ether (0.75 hours).
- Workup :
- Crude product washed with petroleum ether (PE), ethyl acetate (EtOAc), and methanol (MeOH).
- Yield : 47%.
Characterization Data:
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 12.47 (s, 1H, NH), 8.36 (s, 1H, H-5), 8.16 (dd, $$ J = 1.3 $$ Hz, 1H, H-8), 7.76–7.72 (m, 3H, Ar-H), 7.68 (d, $$ J = 7.1 $$ Hz, 1H, H-2), 7.60–7.56 (m, 1H, H-7), 7.48–7.41 (m, 3H, Ar-H).
- HRMS (ESI-TOF) : $$ m/z $$ calcd. for $$ C{16}H{12}NO_3^+ $$ 250.0863, found 250.0862.
Modified Gould-Jacobs Cyclization
The Gould-Jacobs reaction, adapted for introducing the benzoyl group, employs 3-methoxyaniline and ethyl benzoylacetate under thermal cyclization conditions.
Procedure:
- Reagents :
- Ethyl benzoylacetate (1.0 mmol)
- 3-Methoxyaniline (1.2 mmol)
- $$ p $$-Toluenesulfonic acid (1.59 mmol) in benzene (65 mL)
- Conditions :
- Reflux with a Dean–Stark trap (6 hours).
- Cyclization in DOWTHERM A at 250°C (20 minutes).
- Workup :
- Trituration with ethyl acetate and filtration.
- Yield : 60% (analogous structures).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling (Post-Cyclization Functionalization)
Friedel-Crafts Acylation
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data Consistency
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinolin-4-one core can be reduced to form a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-methoxyquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The benzoyl and methoxy groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one with Analogues
Key Observations :
Ketone Position : Compounds with 4(1H)-one (e.g., target, 3a) versus 2(1H)-one (e.g., 4B) exhibit distinct electronic environments. The 4(1H)-one configuration facilitates resonance stabilization and H-bonding with biological targets .
Substituent Effects: Phenylcarbonyl vs. Methoxy vs. Halogens: Methoxy at position 6 offers moderate lipophilicity, whereas bromine (3a) or fluorine (18) substituents increase molecular weight and polarity, affecting pharmacokinetics . Triazole vs. Benzoyl: Triazole-containing derivatives (18) introduce nitrogen atoms for enhanced hydrogen bonding, contrasting with the planar benzoyl group in the target .
Key Findings :
- Anticancer Potential: Fluorinated derivatives (e.g., HMNE3) show nanomolar IC50 values due to dual enzyme inhibition . The target compound’s phenylcarbonyl group may similarly target kinases or Topoisomerase II.
- Cytotoxicity: Hydrogen bond donors (e.g., triazole in 18) correlate with enhanced cytotoxicity, suggesting the target’s benzoyl group could be optimized for similar effects .
- Antimicrobial Activity : Hydroxy and halogen substituents (e.g., 3a, 17) improve antimicrobial efficacy by disrupting bacterial membranes or enzymes .
Biological Activity
6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 281.28 g/mol. The compound features a quinoline core, which is known for its pharmacological properties, and the methoxy and phenylcarbonyl substituents enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| COLO205 (Colorectal) | 0.32 |
| H460 (Lung) | 0.89 |
| Hep3B (Liver) | Not reported |
| A498 (Kidney) | Not reported |
The compound's mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies for quinoline derivatives have revealed that modifications at specific positions can significantly influence biological activity. The introduction of methoxy groups at positions 5, 6, or 7 on the quinoline ring has been associated with enhanced anticancer properties. For example, compounds with multiple methoxy groups demonstrated improved IC50 values compared to their non-methoxylated counterparts .
Pharmacokinetics and Toxicity
In addition to its anticancer effects, the pharmacokinetic properties of this compound have been assessed through in silico models. These studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, suggesting that the compound may be a viable candidate for further development as an anticancer agent .
However, some risks were identified regarding potential drug-drug interactions and mutagenicity based on Ames test results. Structural modifications could mitigate these risks while retaining anticancer efficacy .
Case Studies
A case study involving the synthesis and testing of various quinoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of substituent positioning on the quinoline core in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
